molecular formula C9H8N4O3 B2689016 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902312-82-7

1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2689016
CAS RN: 902312-82-7
M. Wt: 220.188
InChI Key: PKMWGPVJJVDQSB-UHFFFAOYSA-N
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Description

The compound “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are involved in the formation of DNA and RNA, energy transfer, and protein synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. The “1,7-dimethyloxazolo” part suggests additional rings attached to the purine core .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Purine derivatives can undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. In general, purine derivatives are often solid at room temperature and have high solubility in water .

Scientific Research Applications

Structure-Activity Relationships

A study explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including variants similar to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than their counterparts, suggesting specific structural modifications could enhance receptor affinity and selectivity, potentially leading to antidepressant and anxiolytic agents (Zagórska et al., 2015).

Molecular Studies

Research on mesoionic purinone analogs, including compounds related to this compound, showed that these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Coburn & Taylor, 1982).

Pharmacological Evaluation

Evaluations of imidazo[2,1-f]purine-2,4-dione derivatives for their anxiolytic and antidepressant activities revealed that specific derivatives, including those structurally related to this compound, show promise as pharmacological agents. The research underscores the importance of structural modification in enhancing therapeutic efficacy (Zagórska et al., 2009).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

A study focused on synthesizing and evaluating the biological activities of tricyclic triazino and triazolo[4,3-e]purine derivatives, structurally akin to this compound. These compounds displayed varying degrees of anticancer, anti-HIV-1, and antimicrobial activities, highlighting their potential as multifaceted therapeutic agents (Ashour et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is used. For example, many purine derivatives act as inhibitors of various enzymes .

Future Directions

The future directions for research on “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Purine derivatives have been extensively studied for their potential as therapeutic agents .

properties

IUPAC Name

4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-4-3-13-5-6(10-9(13)16-4)12(2)8(15)11-7(5)14/h3H,1-2H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMWGPVJJVDQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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